molecular formula C10H4BrF4NO B12287868 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone

1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone

Cat. No.: B12287868
M. Wt: 310.04 g/mol
InChI Key: RFRHQEJQCWIQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a trifluoromethyl ketone group attached to an indole ring substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indole ring, which can be achieved through Fischer indole synthesis or other methods.

    Halogenation: The indole ring is then selectively brominated and fluorinated at the desired positions using halogenating agents such as N-bromosuccinimide (NBS) and Selectfluor.

    Trifluoromethylation: The final step involves the introduction of the trifluoromethyl ketone group. This can be achieved using reagents like trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Reduction: Formation of 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanol.

    Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways and mechanisms involving indole derivatives.

    Material Science: Investigated for its potential use in the development of advanced materials with unique properties.

    Chemical Biology: Utilized in chemical biology to explore the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanol: A reduced form of the compound with an alcohol group instead of a ketone.

    1-(4-Bromo-6-fluoro-3-indolyl)ethanone: A similar compound without the trifluoromethyl group.

    1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoropropanone: A compound with an additional carbon in the side chain.

Uniqueness

1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of trifluoromethylation on biological activity and chemical reactivity.

Properties

Molecular Formula

C10H4BrF4NO

Molecular Weight

310.04 g/mol

IUPAC Name

1-(4-bromo-6-fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H4BrF4NO/c11-6-1-4(12)2-7-8(6)5(3-16-7)9(17)10(13,14)15/h1-3,16H

InChI Key

RFRHQEJQCWIQSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C(=O)C(F)(F)F)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.